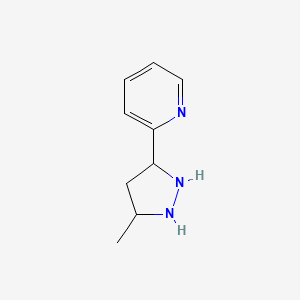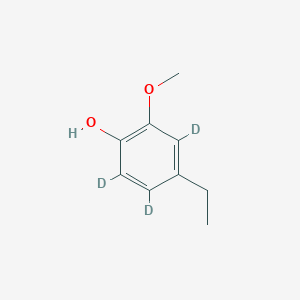
10E,12E,14E-Hexadecatrienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10E,12E,14E-Hexadecatrienal: is a fatty aldehyde with the molecular formula C16H26O . It is characterized by three conjugated double bonds at the 10th, 12th, and 14th positions in the carbon chain. This compound is known for its role as a sex pheromone in certain insect species, particularly in the moth Manduca sexta .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10E,12E,14E-Hexadecatrienal involves stereoselective methods to ensure the correct configuration of the double bonds. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene aldehyde . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, such as using high-purity reagents and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions: 10E,12E,14E-Hexadecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like Grignard reagents in anhydrous conditions
Major Products:
Oxidation: Hexadecatrienoic acid.
Reduction: Hexadecatrienol.
Substitution: Various substituted hexadecatrienals depending on the nucleophile used
Applications De Recherche Scientifique
10E,12E,14E-Hexadecatrienal has several applications in scientific research:
Chemistry: Used as a model compound in studies of conjugated systems and stereoselective synthesis.
Biology: Functions as a sex pheromone in insect behavior studies, particularly in moths like Manduca sexta.
Industry: Utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry .
Mécanisme D'action
The mechanism of action of 10E,12E,14E-Hexadecatrienal as a sex pheromone involves binding to specific olfactory receptors in the target insect species. This binding triggers a signaling cascade that leads to behavioral responses such as attraction or mating behavior. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of the insects .
Comparaison Avec Des Composés Similaires
- 10E,12Z,14E-Hexadecatrienal
- 10E,12E,14Z-Hexadecatrienal
- 10E,12Z,14Z-Hexadecatrienal
Comparison: 10E,12E,14E-Hexadecatrienal is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The different isomers have varying degrees of effectiveness in eliciting responses in insects, highlighting the importance of stereochemistry in biological interactions .
Propriétés
Formule moléculaire |
C16H26O |
|---|---|
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
(10E,12E,14E)-hexadeca-10,12,14-trienal |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3/b3-2+,5-4+,7-6+ |
Clé InChI |
QXMRYABYXKUWCX-ICDJNDDTSA-N |
SMILES isomérique |
C/C=C/C=C/C=C/CCCCCCCCC=O |
SMILES canonique |
CC=CC=CC=CCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)

![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)


![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)


![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)

